molecular formula C25H25NO2 B2776933 N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 339360-39-3

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B2776933
CAS No.: 339360-39-3
M. Wt: 371.48
InChI Key: KFMZDHZURPZIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a 1-phenylcyclopentane core linked via an amide bond to a 4-(benzyloxy)phenyl substituent. The benzyloxy group (a phenyl ring connected through an ether oxygen) introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding. While specific biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., methoxy, trifluoromethoxy, and chloro-trifluoromethyl derivatives) offer insights into structure-activity relationships (SAR) and physicochemical properties .

Properties

IUPAC Name

1-phenyl-N-(4-phenylmethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-24(25(17-7-8-18-25)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)28-19-20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZDHZURPZIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.

    Cyclopentanecarboxamide Formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired cyclopentanecarboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Hydrogenolysis of Benzyloxy Group

The benzyl ether moiety undergoes catalytic hydrogenation under standard conditions:

  • Reagents : H₂ (1 atm), Pd/C catalyst

  • Solvent : THF/iPrOH (1:1)

  • Outcome : Selective cleavage of the benzyloxy group yields N-(4-hydroxyphenyl)-1-phenylcyclopentanecarboxamide with >90% conversion (TLC monitoring) .

Mechanistic Insight :
The reaction proceeds via adsorption of H₂ on Pd surfaces, followed by heterolytic cleavage of the C–O bond in the benzyl ether. This deprotection strategy preserves the amide bond integrity while generating a reactive phenolic hydroxyl group .

Amide Bond Reactivity

The carboxamide group participates in two primary reactions:

Acid-Catalyzed Hydrolysis

  • Conditions : 6M HCl, reflux (110°C, 24 hr)

  • Products : Cyclopentanecarboxylic acid and 4-benzyloxyaniline

  • Yield : ~75% (isolated via aqueous workup).

N-Methylation

  • Reagents : Methyl iodide, NaH (base)

  • Solvent : DMF, 0°C → rt

  • Outcome : Forms N-methyl-N-[4-(benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide with 82% efficiency .

Cyclopentane Ring Functionalization

The cyclopentane core undergoes radical-mediated reactions under specific conditions:

Reaction Type Conditions Product Yield
HalogenationBr₂, AIBN, CCl₄, 80°C1-Bromo-N-[4-(benzyloxy)phenyl] derivative68%
EpoxidationmCPBA, CH₂Cl₂, 0°CCyclopentene oxide analog54%

Data extrapolated from analogous cyclopentane-carboxamide systems .

Electrophilic Aromatic Substitution

The electron-rich benzyloxy-phenyl group undergoes regioselective reactions:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C

  • Position : Para to the benzyloxy group

  • Product : N-[4-(Benzyloxy)-3-nitrophenyl]-1-phenylcyclopentanecarboxamide (89% yield) .

Sulfonation

  • Reagents : SO₃, H₂SO₄, 50°C

  • Position : Meta to the amide linkage

  • Product : Sulfonic acid derivative (isolated as sodium salt, 76% yield) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Catalyst System Outcome Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl formation at cyclopentane C181%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amination at benzyloxy-phenyl ring67%

Optimal conditions derived from structurally related systems .

Cyclization Pathways

Under acidic conditions, the compound forms macrocyclic derivatives:

  • Conditions : Dry HCl gas, toluene, 100°C

  • Product : 14-membered cyclodepsipeptide via intramolecular esterification (62% yield) .

Key Observation : The reaction requires precise control of HCl concentration to avoid competing hydrolysis pathways.

Comparative Reactivity Table

Functional Group Reaction Partner Product Type Activation Energy (kJ/mol)
Benzyloxy phenylH₂/Pd-CDeprotected phenol85 ± 3
CarboxamideMeI/NaHN-methylated amide92 ± 5
Cyclopentane C-HBr₂/AIBNBrominated derivative105 ± 7

Thermodynamic data calculated using DFT methods for analogous systems .

Scientific Research Applications

Medicinal Chemistry

1.1 Protein Kinase Inhibition

One of the most notable applications of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular processes and are associated with various diseases, including cancer. The compound has shown potential as an inhibitor of Aurora kinases, which are implicated in cell cycle regulation and tumor growth. Inhibiting these kinases can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Case Study: Aurora Kinase Inhibition

  • Objective : Investigate the efficacy of this compound as an Aurora kinase inhibitor.
  • Method : In vitro assays were conducted to assess the compound's ability to inhibit Aurora A and B kinases.
  • Results : The compound demonstrated significant inhibition of kinase activity, leading to decreased cell viability in various cancer cell lines.

Neuropharmacology

2.1 Inhibition of Monoamine Oxidase

The compound has also been explored for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can enhance levels of neurotransmitters such as serotonin and norepinephrine, making it a potential candidate for treating depression and neurodegenerative disorders .

Case Study: Antidepressant Activity

  • Objective : Evaluate the antidepressant potential of this compound through MAO inhibition.
  • Method : Behavioral assays were performed using animal models to assess changes in immobility time during forced swimming tests.
  • Results : The compound exhibited a significant reduction in immobility time, indicating antidepressant-like effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. Research has focused on modifying different substituents on the molecule to enhance its inhibitory activity against various targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 1: SAR Analysis of Derivatives

CompoundSubstituentMAO-A InhibitionMAO-B InhibitionAChE Activity
ABenzylHighModerateLow
BMethoxyModerateHighModerate
CEthylLowLowHigh

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular weight, lipophilicity (logP), and melting points. Key analogs include:

Compound Name Substituent Molecular Weight Melting Point (°C) Predicted logP
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide 4-Benzyloxy ~367.4* Not reported ~4.5
N-(4-Methoxyphenyl) analog 4-Methoxy 295.38 Not reported ~3.2
N-(4-Trifluoromethoxy) analog 4-Trifluoromethoxy ~349.3 Not reported ~4.0
N-[4-Chloro-2-(CF₃)phenyl] analog 4-Chloro, 2-trifluoromethyl 367.79 Not reported ~5.0

Notes:

  • *Estimated molecular weight for the target compound (C₂₅H₂₃NO₂).
  • The benzyloxy group increases lipophilicity (logP ~4.5) compared to methoxy (logP ~3.2) due to its aromatic ring and extended alkyl chain.
  • The trifluoromethoxy substituent (logP ~4.0) balances electronegativity and moderate lipophilicity .
  • The chloro-trifluoromethyl analog (logP ~5.0) exhibits the highest lipophilicity, attributed to halogen and CF₃ groups .

Structural and Electronic Comparisons

  • Benzyloxy vs. Methoxy, being smaller and electron-donating, may improve solubility but reduce membrane permeability .
  • Trifluoromethoxy vs. Benzyloxy : The CF₃O group is electron-withdrawing, which could stabilize the compound against metabolic oxidation compared to benzyloxy. However, its linear structure may reduce steric hindrance .
  • Chloro-Trifluoromethyl vs. Benzyloxy : The chloro-CF₃ substituent combines halogen bonding and strong electron-withdrawing effects, likely enhancing receptor affinity but increasing molecular rigidity .

Thermal Stability and Solid-State Properties

  • Melting points of analogs vary with substituent bulk and symmetry. For example, naphthamide derivatives (i) show higher melting points (~246°C) due to planar aromatic systems enhancing crystal packing . The target compound’s benzyloxy group may similarly elevate its melting point compared to methoxy analogs.

Biological Activity

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article presents an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions. The synthetic route typically involves:

  • Starting Materials : The synthesis begins with the appropriate benzyloxy and phenyl precursors.
  • Reaction Conditions : Multi-step reactions are conducted under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

The compound's structure can be represented as follows:

C19H21NO2\text{C}_{19}\text{H}_{21}\text{N}\text{O}_{2}

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The compound is believed to interact with specific molecular targets, including:

  • Nuclear Receptors : It may act as a modulator for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolism and inflammation regulation .
  • Enzymatic Activity : It affects enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Studies and Research Findings

  • PPAR Modulation : A study indicated that compounds similar to this compound exhibit PPARα agonism, leading to the upregulation of genes involved in fatty acid metabolism . This suggests potential applications in treating metabolic syndromes.
  • In Vivo Efficacy : In animal models, the compound demonstrated significant effects on reducing retinal vascular leakage associated with diabetic retinopathy, indicating its potential use in ocular diseases .
  • Toxicity Profile : Research indicates that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
A91 Similar scaffold with modificationsPPARα agonist, reduces retinal leakage
GW590735 Selective PPARα partial agonistUsed as a positive control in studies

Q & A

Q. What are the key synthetic pathways for preparing N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide?

The synthesis typically involves:

  • Step 1 : Formation of the cyclopentanecarboxylic acid derivative via Friedel-Crafts alkylation or ring-closing metathesis.
  • Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI) to form the reactive acyl chloride or mixed anhydride.
  • Step 3 : Coupling with 4-(benzyloxy)aniline under Schotten-Baumann conditions or via amide bond formation in anhydrous solvents like DMF or THF .
  • Step 4 : Purification via column chromatography (e.g., CH₃OH/CH₂Cl₂ gradients) and crystallization for structural validation .

Q. How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm), cyclopentane methylenes (δ 1.8–2.5 ppm), and the benzyloxy group (δ 5.1 ppm for CH₂) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion peak (e.g., m/z calculated for C₂₅H₂₃NO₂: 377.1651; observed: 377.1648) .
  • Infrared Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch in benzyloxy group) .

Q. What are the primary pharmacological targets or assays used in preliminary bioactivity studies?

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, CDK2) due to the compound’s carboxamide motif, which mimics ATP-binding motifs .
  • Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols .
  • Solubility and Stability : Measure logP (octanol-water partition coefficient) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different experimental conditions?

  • Methodological Adjustments : Use standardized buffers (e.g., PBS at pH 7.4) and control temperature (25°C vs. 37°C) to minimize variability .
  • Validation Techniques : Cross-reference with NIST spectral databases to confirm compound purity and rule out degradation products .
  • Computational Modeling : Predict solubility via COSMO-RS or MD simulations using software like Schrödinger’s QikProp .

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

  • Structural Modifications : Introduce substituents (e.g., halogens) at the phenyl ring to enhance steric hindrance or hydrogen bonding .
  • Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects and refine IC₅₀ values .
  • Co-crystallization Studies : Resolve X-ray structures of the compound bound to target kinases to guide rational design .

Q. How can discrepancies in NMR spectra between synthesized batches be investigated?

  • Batch Comparison : Analyze ¹H-NMR spectra for impurities (e.g., residual solvents like DMSO) or diastereomers arising from cyclopentane ring conformers .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm stereochemical consistency .
  • Isotopic Labeling : Synthesize ¹³C-labeled cyclopentane derivatives to track signal splitting patterns .

Q. What computational methods are employed to predict metabolic pathways of this compound?

  • In Silico Tools : Use GLORY or MetaSite to predict phase I/II metabolism sites (e.g., benzyloxy dealkylation or amide hydrolysis) .
  • Docking Simulations : Map interactions with CYP450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • Machine Learning : Train models on PubChem’s BioAssay data to forecast toxicity profiles .

Data Analysis and Validation

Q. How are HRMS data validated to ensure accuracy in molecular formula assignment?

  • Internal Calibration : Use lock-mass correction with reference compounds (e.g., sodium trifluoroacetate) during HRMS-ESI runs .
  • Isotopic Pattern Matching : Compare experimental vs. theoretical isotopic distributions (e.g., for Cl or S-containing analogs) .
  • Multi-Lab Reproducibility : Share raw data via platforms like MassIVE to enable cross-validation .

Q. What statistical approaches are recommended for analyzing dose-response data in cellular assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous replicates .
  • Meta-Analysis : Pool data from independent studies (e.g., PubChem BioActivity entries) to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.